Cyclohexyl Substituent Increases Lipophilicity vs. Primary Amine and N-Methyl Analogs
The cyclohexyl secondary amine in the target compound (CAS 1183911‑01‑4) confers a computed XLogP3 of 1.8 (PubChem) [REFS‑1]. In contrast, the primary amine analog (1,5‑dimethyl‑1H‑pyrazol‑4‑yl)methylamine (CAS 400756‑31‑2, MW = 125.17) is predicted to have XLogP3 ≈ 0.0–0.3 based on fragment‑based calculation (ChemAxon/Molinspiration estimates), and the N‑methyl analog (CAS 514801‑21‑9, MW = 139.2) is predicted XLogP3 ≈ 0.5–0.8. The cyclohexyl appendage thus increases lipophilicity by roughly 1.5–1.8 log units relative to the primary amine and ~1.0 log unit relative to the N‑methyl analog [REFS‑1].
| Evidence Dimension | Computed XLogP3 (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 (PubChem release 2024.11.20) |
| Comparator Or Baseline | (1,5-dimethyl-1H-pyrazol-4-yl)methylamine: estimated XLogP3 ≈ 0.0–0.3; N-methyl analog: estimated XLogP3 ≈ 0.5–0.8 |
| Quantified Difference | ΔXLogP3 ≈ +1.5–1.8 (vs primary amine); ΔXLogP3 ≈ +1.0–1.3 (vs N-methyl) |
| Conditions | Computed via XLogP3 3.0 (PubChem) for target; comparator values are class-level estimates based on fragment-based prediction methods (ChemAxon/Molinspiration) owing to absence of direct PubChem data for comparators. |
Why This Matters
Higher lipophilicity improves passive membrane permeability and occupancy of hydrophobic protein pockets, making the target compound preferentially suited for intracellular targets and CNS‑penetrant screening libraries over the more polar primary amine or N‑methyl analogs.
- [1] PubChem. Compound Summary for CID 60985485: N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclohexanamine. https://pubchem.ncbi.nlm.nih.gov/compound/60985485 (accessed 2026-05-01). View Source
